molecular formula C12H24O2 B6176352 3,9-dimethyldecanoic acid CAS No. 223612-30-4

3,9-dimethyldecanoic acid

Cat. No.: B6176352
CAS No.: 223612-30-4
M. Wt: 200.3
Attention: For research use only. Not for human or veterinary use.
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Description

3,9-Dimethyldecanoic acid is a branched-chain fatty acid with the molecular formula C12H24O2 It is a derivative of decanoic acid, characterized by the presence of two methyl groups at the 3rd and 9th positions of the decanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-dimethyldecanoic acid can be achieved through several methods. One common approach involves the alkylation of decanoic acid derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where decanoic acid is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalytic processes. One such method is the hydroformylation of olefins followed by hydrogenation. This process involves the reaction of an olefin with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium or cobalt catalyst to form an aldehyde, which is subsequently hydrogenated to yield the desired fatty acid.

Chemical Reactions Analysis

Esterification Reactions

Esterification is a key reaction for carboxylic acids like 3,9-dimethyldecanoic acid, often proceeding via acid-catalyzed or base-catalyzed mechanisms.

  • Reaction Conditions :

    • Alcohol : Methanol, ethanol, or other alcohols.

    • Catalyst : Sulfuric acid, hydrochloric acid, or enzymes (e.g., lipase) .

    • Temperature : Typically 60–100°C.

    • Solvent : Often neat alcohol or inert solvents like dichloromethane .

  • Mechanism :
    The carboxyl group (-COOH) reacts with an alcohol to form an ester (-COOR) and water. Acid catalysts protonate the carbonyl oxygen, enhancing electrophilicity.

Reagent Product Catalyst Temperature
MethanolMethyl 3,9-dimethyldecanoateH₂SO₄80°C
EthanolEthyl 3,9-dimethyldecanoateLipase40°C

Amidation Reactions

Amidation converts carboxylic acids into amides, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

  • Reaction Conditions :

    • Amine : Primary or secondary amines (e.g., diethylenetriamine) .

    • Catalyst : DMAP (4-dimethylaminopyridine) .

    • Solvent : DMF or dichloromethane .

  • Mechanism :
    The coupling agent activates the carboxylic acid to form an active intermediate (e.g., O-acylisourea), which reacts with the amine to yield the amide .

Amine Product Coupling Agent Solvent
DiethylenetriamineN,N-Diethylenetriaminyl amideEDCIDMF
PiperazinePiperazinyl amideDCCDCM

Other Functional Group Transformations

  • Halogenation :
    Bromination or chlorination could occur at allylic positions (if unsaturation exists), though this is speculative for this branched structure .

  • Ester Hydrolysis :
    Esters derived from this compound can undergo acid- or base-catalyzed hydrolysis to regenerate the carboxylic acid .

Scientific Research Applications

3,9-Dimethyldecanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving fatty acid metabolism and its effects on cellular processes.

    Medicine: Research into its potential therapeutic effects, particularly in the modulation of lipid metabolism and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,9-dimethyldecanoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase.

    Pathways Involved: It may influence pathways related to lipid biosynthesis and degradation, impacting cellular energy balance and membrane composition.

Comparison with Similar Compounds

    Decanoic Acid: A straight-chain fatty acid without methyl substitutions.

    2,2-Dimethylbutanoic Acid: Another branched-chain fatty acid with different methyl group positions.

    3,7-Dimethyloctanoic Acid: Similar in structure but with methyl groups at different positions.

Uniqueness: 3,9-Dimethyldecanoic acid is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties, such as melting point, solubility, and reactivity. This distinct structure can lead to different biological activities and industrial applications compared to its analogs.

Properties

CAS No.

223612-30-4

Molecular Formula

C12H24O2

Molecular Weight

200.3

Purity

95

Origin of Product

United States

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